![molecular formula C9H7ClN2O2 B1486763 2-Chloro-7-methoxyquinazolin-4(3H)-one CAS No. 20197-98-2](/img/structure/B1486763.png)
2-Chloro-7-methoxyquinazolin-4(3H)-one
Overview
Description
2-Chloro-7-methoxyquinazolin-4(3H)-one (CAS# 20197-98-2) is a research chemical . It has a molecular weight of 210.62 and a molecular formula of C9H7ClN2O2 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxyquinazolin-4(3H)-one can be represented by the SMILES notation: COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl . The InChI representation is: InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Chemistry Research
“2-Chloro-7-methoxyquinazolin-4(3H)-one” is used in various chemical research and development processes . It is used as a building block in the synthesis of more complex molecules . Its properties such as solubility, density, and melting point are important parameters in chemical reactions .
Medicine
This compound is used for research and development in the field of medicine . However, it is not intended for medicinal or household use . Its precise role in medicinal research is not specified in the available resources.
Pharmacology
In pharmacology, “2-Chloro-7-methoxyquinazolin-4(3H)-one” is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Biology
In biology, this compound is used for research and development . However, the specific applications in biological research are not detailed in the available resources.
Material Science
While there is no direct mention of its use in material science, the compound’s properties such as solubility, density, and melting point could potentially make it useful in this field .
Environmental Science
The applications of “2-Chloro-7-methoxyquinazolin-4(3H)-one” in environmental science are not clearly mentioned in the available resources. However, like in other fields, it could be used for research and development purposes .
Safety and Hazards
properties
IUPAC Name |
2-chloro-7-methoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYECPVPJPSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697216 | |
Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxyquinazolin-4(3H)-one | |
CAS RN |
20197-98-2 | |
Record name | 2-Chloro-7-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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